3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene

Catalog No.
S647824
CAS No.
79790-37-7
M.F
C12H6N6
M. Wt
234.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]...

CAS Number

79790-37-7

Product Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene

IUPAC Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene

Molecular Formula

C12H6N6

Molecular Weight

234.22 g/mol

InChI

InChI=1S/C12H6N6/c1-2-14-8-7(13-1)9-11(17-4-3-15-9)12-10(8)16-5-6-18-12/h1-6H

InChI Key

QPJFIVIVOOQUKD-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=N1)C3=NC=CN=C3C4=NC=CN=C24

Synonyms

1,4,5,8,9,12-Hexaazatriphenylene; Benzo[1,2-b:3,4-b’:5,6-b’’]tripyrazine; HAT;

Canonical SMILES

C1=CN=C2C(=N1)C3=NC=CN=C3C4=NC=CN=C24

Dipyrazino[2,3-f:2',3'-h]quinoxaline, also known as HAT-CN6, has been explored for its potential applications in organic light-emitting diodes (OLEDs) [].

  • Hole Transport Layer Material: Studies have shown that HAT-CN6 exhibits good hole transporting properties, making it a potential candidate for use as a hole transport layer (HTL) in OLEDs. An HTL plays a crucial role in efficiently transporting positively charged carriers (holes) from the anode to the emissive layer, where they recombine with electrons to generate light [].

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene is a complex heterocyclic organic compound characterized by a unique arrangement of nitrogen atoms and a tetracyclic structure. This compound contains multiple nitrogen atoms in its framework, which significantly influences its chemical properties and potential applications. The molecular formula of this compound includes a series of double bonds and cyano groups that contribute to its reactivity and stability in various environments.

The systematic name reflects its intricate structure, which includes multiple rings and functional groups that can interact with other chemical species. The presence of nitrogen in the structure is particularly noteworthy as it can enhance the compound's electronic properties, making it suitable for applications in organic electronics.

There is no documented research available on the specific mechanism of action of DPQ. However, its structural similarity to other azines with known biological activities suggests potential areas for investigation. Some azines exhibit antitumor or antibacterial properties, and DPQ might be explored for similar applications [, ].

The chemical reactivity of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene is influenced by its nitrogen content and the presence of cyano groups. Key reactions include:

  • Cyclization Reactions: The compound can undergo cyclization under specific conditions to form more complex structures.
  • Condensation Reactions: It can react with various aromatic diamines and dicyano precursors to yield derivatives with enhanced properties.
  • Electrophilic Substitution: The aromatic nature of certain parts of the molecule allows for electrophilic substitution reactions.

These reactions are significant for synthesizing derivatives that may possess improved electronic or optical properties.

Research into the biological activity of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene is limited but suggests potential applications in medicinal chemistry due to its unique structure. Compounds with similar nitrogen-rich frameworks have been studied for their antimicrobial and anticancer activities. Further investigations are necessary to elucidate specific biological effects and mechanisms of action.

The synthesis of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene typically involves several key methods:

  • Condensation Reactions: Using aromatic diamines and dicyano compounds under controlled conditions to form the desired heterocyclic structure.
  • Cyclization Techniques: Employing heat or catalysts to promote ring formation from linear precursors.
  • Chemical Modifications: Post-synthetic modifications can enhance stability or introduce new functional groups.

These methods allow for versatility in creating variations of the compound tailored for specific applications.

The applications of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene are primarily found in the field of organic electronics:

  • Organic Solar Cells: Investigated as an electron acceptor material due to its electronic properties.
  • Organic Light Emitting Diodes: Potential use in devices requiring efficient charge transport.
  • Functional Materials Development: Its rigid structure makes it suitable for creating porous materials and polymers with specialized characteristics.

Interaction studies involving 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene focus on its behavior in various environments:

  • Electron Transport Mechanisms: Understanding how it interacts with other materials in electronic devices can lead to improved performance metrics.
  • Solvent Effects: Investigating how different solvents influence its stability and reactivity provides insights into practical applications.

These studies are essential for optimizing the use of this compound in real-world applications.

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,nonaene shares similarities with several other nitrogen-containing heterocycles:

Compound NameStructure CharacteristicsUnique Features
3-aminoquinolineContains nitrogen in a quinoline ringKnown for biological activities
PhenothiazineContains sulfur and nitrogenUsed in pharmaceuticals
1H-pyrroleFive-membered ring containing nitrogenImportant in organic synthesis

While these compounds share structural features such as nitrogen atoms and cyclic arrangements that influence their reactivity and biological activity profiles; 3 ,6 ,9 ,12 ,15 ,18 -hexazatetracyclo[12 .4 .0 .02 ,7 .08 ,13 ]octadeca -1 (18) ,2 ,4 ,6 ,8 ,10 ,12 ,14 ,16 -nonaene is unique due to its specific tetracyclic arrangement and the presence of cyano groups which may impart distinct electronic properties advantageous for organic electronic applications.

XLogP3

-1.3

Dates

Last modified: 08-15-2023

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